4-tert-Butyl-N-pyridin-2-ylmethyl-benzenesulfonamide
Overview
Description
4-tert-Butyl-N-pyridin-2-ylmethyl-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a tert-butyl group attached to a benzene ring, which is further connected to a pyridine ring through a sulfonamide linkage
Mechanism of Action
Target of Action
The primary target of 4-tert-Butyl-N-pyridin-2-ylmethyl-benzenesulfonamide is the Mitogen-activated protein kinase 10 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
It is known to interact with its target, potentially leading to changes in the kinase’s activity . This interaction could alter the phosphorylation state of the kinase, thereby influencing its ability to transmit signals within the cell .
Biochemical Pathways
Given the target of this compound, it is likely involved in the mapk signaling pathway . This pathway is crucial for various cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
These properties are critical for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its target, it is plausible that the compound could influence cellular processes such as cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butyl-N-pyridin-2-ylmethyl-benzenesulfonamide typically involves the reaction between 4-tert-butylphenyl sulfonyl chloride and 2-picolylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol. The general reaction scheme is as follows:
- Dissolve 4-tert-butylphenyl sulfonyl chloride in ethanol.
- Add triethylamine to the solution to act as a base.
- Slowly add 2-picolylamine to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butyl-N-pyridin-2-ylmethyl-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-tert-Butyl-N-pyridin-2-ylmethyl-benzenesulfonamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of advanced materials, such as catalysts and sensors.
Comparison with Similar Compounds
4-tert-Butylpyridine: Shares the tert-butyl and pyridine groups but lacks the sulfonamide linkage.
4-tert-Butyl-N-pyridin-3-ylmethyl-benzenesulfonamide: Similar structure but with the pyridine ring attached at a different position.
4,4’-Di-tert-butyl-2,2’-bipyridine: Contains two pyridine rings connected by a single bond and two tert-butyl groups.
Uniqueness: 4-tert-Butyl-N-pyridin-2-ylmethyl-benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the tert-butyl and sulfonamide groups enhances its stability and potential for diverse applications compared to similar compounds.
Biological Activity
4-tert-Butyl-N-pyridin-2-ylmethyl-benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by research findings and case studies.
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- CAS Number : 667891-82-9
The sulfonamide group is known for its role in various biological activities, particularly as an enzyme inhibitor.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains. For example, a study reported minimum inhibitory concentration (MIC) values for Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis ranging from 0.015 to 0.25 μg/mL .
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 0.06 |
Streptococcus pneumoniae | 0.015 |
Enterococcus faecalis | 0.25 |
2. Anticancer Activity
The compound has shown promise as an anticancer agent in several studies. In vitro assays have been conducted against various cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells. Findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
Cell Line | IC50 (μM) |
---|---|
MDA-MB-231 | 5.0 |
SK-Hep-1 | 3.5 |
3. Enzyme Inhibition
Sulfonamides are recognized for their ability to inhibit specific enzymes, notably carbonic anhydrase and cyclooxygenase (COX). The COX inhibitory activity of similar compounds has been evaluated, with some derivatives showing up to 47% inhibition at concentrations of 20 μM . This suggests potential applications in anti-inflammatory therapies.
The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes, disrupting their normal function. This mechanism is particularly relevant in its antimicrobial and anticancer activities.
Case Studies
- Antimicrobial Efficacy : A study conducted on various sulfonamide derivatives, including this compound, demonstrated significant inhibition against resistant bacterial strains, highlighting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .
- Anticancer Potential : In a comparative study of several benzenesulfonamide derivatives, this compound exhibited superior growth inhibition rates against human tumor cell lines compared to standard chemotherapeutics, suggesting its viability as a lead compound for further development in cancer therapy .
Properties
IUPAC Name |
4-tert-butyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-16(2,3)13-7-9-15(10-8-13)21(19,20)18-12-14-6-4-5-11-17-14/h4-11,18H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBFQFMQMMIEOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320864 | |
Record name | 4-tert-butyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49640857 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
667891-82-9 | |
Record name | 4-tert-butyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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